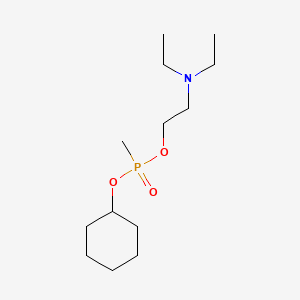
Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester is an organophosphorus compound It is characterized by the presence of a phosphonic acid group bonded to a cyclohexyl group and a 2-(diethylamino)ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester typically involves the reaction of methylphosphonic acid with cyclohexanol and 2-(diethylamino)ethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process may involve the use of catalysts and specific solvents to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters. The specific products depend on the reaction conditions and reagents used.
Scientific Research Applications
Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, leading to the disruption of normal biochemical pathways. This inhibition can result in various physiological effects, depending on the target enzyme and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other organophosphorus esters such as:
- Isopropyl methylphosphonic acid
- Pinacolyl methylphosphonic acid
- Cyclohexyl methylphosphonic acid
Uniqueness
Methylphosphonic acid cyclohexyl 2-(diethylamino)ethyl ester is unique due to its specific ester group and the presence of the cyclohexyl and diethylaminoethyl moieties. These structural features confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
71293-85-1 |
|---|---|
Molecular Formula |
C13H28NO3P |
Molecular Weight |
277.34 g/mol |
IUPAC Name |
2-[cyclohexyloxy(methyl)phosphoryl]oxy-N,N-diethylethanamine |
InChI |
InChI=1S/C13H28NO3P/c1-4-14(5-2)11-12-16-18(3,15)17-13-9-7-6-8-10-13/h13H,4-12H2,1-3H3 |
InChI Key |
OGHMWBWBXSUGQH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCOP(=O)(C)OC1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















